

4-Fluoro-3-nitrobenzamide molecular weight and formula

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Compound of Interest

Compound Name: **4-Fluoro-3-nitrobenzamide**

Cat. No.: **B1321499**

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An In-depth Technical Guide on **4-Fluoro-3-nitrobenzamide**

This guide provides essential physicochemical data for **4-Fluoro-3-nitrobenzamide**, a compound of interest to researchers, scientists, and professionals in the field of drug development.

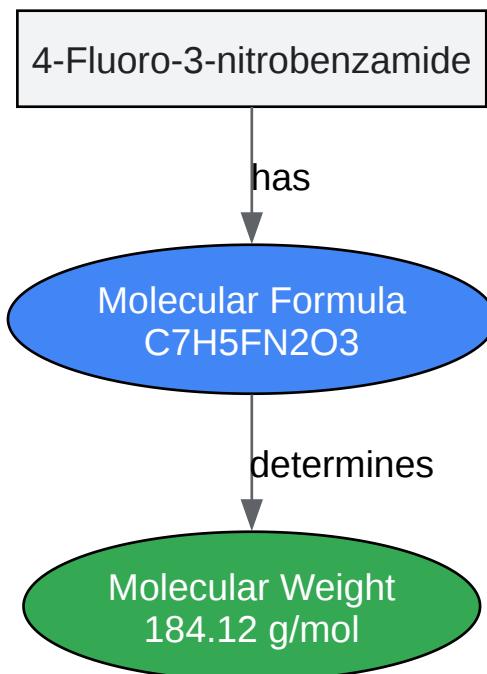
Core Physicochemical Data

The fundamental molecular properties of **4-Fluoro-3-nitrobenzamide** are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

Parameter	Value
Molecular Formula	C7H5FN2O3 ^[1]
Molecular Weight	184.12 g/mol ^{[2][3][4]}

Logical Relationship of Molecular Properties

The following diagram illustrates the hierarchical relationship between the compound's name and its fundamental molecular identifiers.



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Caption: Relationship between compound name, formula, and molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4-Fluoro-3-nitrobenzamide** and related compounds are typically found in peer-reviewed scientific literature and patents. Researchers seeking to utilize this compound would consult such resources for specific, validated methodologies. The process generally involves the following key stages, for which detailed protocols would be required:

- **Synthesis:** The specific reaction conditions, including reactants, solvents, catalysts, temperature, and reaction time, would be detailed. This often involves the nitration and subsequent amidation of a fluorinated benzoic acid precursor.
- **Purification:** Techniques such as recrystallization or column chromatography are employed to isolate the compound of interest from byproducts and unreacted starting materials. The protocol would specify the solvents and stationary phase used.
- **Characterization:** A suite of analytical techniques is used to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the molecular structure.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Melting Point Analysis: To assess the purity of the solid compound.

For professionals in drug development, further experimental protocols would be necessary to evaluate the compound's biological activity, including *in vitro* and *in vivo* assays to determine efficacy, toxicity, and pharmacokinetic properties. These protocols are highly specific to the therapeutic target and disease model being investigated.

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References

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